molecular formula C14H21NO2 B1596220 N-(3,4-dimethoxybenzyl)cyclopentanamine CAS No. 356091-42-4

N-(3,4-dimethoxybenzyl)cyclopentanamine

Cat. No.: B1596220
CAS No.: 356091-42-4
M. Wt: 235.32 g/mol
InChI Key: MQPREDSGRRLUDP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)cyclopentanamine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxybenzyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H17NC_{13}H_{17}N and a molecular weight of approximately 203.28 g/mol. The compound features a cyclopentanamine moiety attached to a 3,4-dimethoxybenzyl group, which enhances its solubility and stability in biological systems. Its hydrochloride form further increases its solubility in aqueous environments, making it suitable for various pharmacological studies.

The biological activity of this compound is primarily attributed to its potential interactions with neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin receptors and other neurotransmitter pathways, indicating possible neuropharmacological applications. The presence of the amine group suggests that it could act as a ligand for various receptors involved in neurotransmission.

Neuropharmacology

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential effects on:

  • Serotonin Receptors : Initial findings suggest that the compound may modulate serotonin receptor activity, which is crucial for mood regulation and various neurological functions.
  • Dopaminergic Systems : The compound's structure suggests potential interactions with dopaminergic pathways, which could be relevant for conditions like Parkinson's disease and schizophrenia.

Cytotoxicity and Enzyme Inhibition

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, similar compounds have demonstrated:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structural features have been reported as potent AChE inhibitors, which could have implications for Alzheimer's disease treatment .
  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which are essential for combating oxidative stress-related diseases .

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on serotonin receptor modulation in animal models. Results indicated a dose-dependent increase in serotonin levels, suggesting that the compound may enhance serotonergic transmission.

Study 2: Cytotoxic Potential

In another study focusing on related compounds, researchers evaluated the cytotoxic effects against human cancer cell lines. The findings revealed that compounds with similar structures exhibited IC50 values in the micromolar range against several cancer types, highlighting the potential therapeutic applications of this compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesNotable Biological Activities
Cyclopropyl-(3,4-dimethoxy-benzyl)-amineCyclopropyl group instead of cyclopentylDifferent pharmacokinetics
Benzyl-(3,4-dimethoxy-benzyl)-amineNo cycloalkane groupLacks steric effects
Phenethyl-(3,4-dimethoxy-benzyl)-aminePhenethyl group instead of cyclopentylMay exhibit different receptor affinities

This table illustrates how variations in structure can influence biological activity and pharmacokinetics.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPREDSGRRLUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354521
Record name N-(3,4-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356091-42-4
Record name N-(3,4-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diisopropylamide
Diisopropylamide
N-(3,4-dimethoxybenzyl)cyclopentanamine
Diisopropylamide
Diisopropylamide
N-(3,4-dimethoxybenzyl)cyclopentanamine
Diisopropylamide
Diisopropylamide
N-(3,4-dimethoxybenzyl)cyclopentanamine
Diisopropylamide
Diisopropylamide
N-(3,4-dimethoxybenzyl)cyclopentanamine
Diisopropylamide
Diisopropylamide
N-(3,4-dimethoxybenzyl)cyclopentanamine
Diisopropylamide
Diisopropylamide
N-(3,4-dimethoxybenzyl)cyclopentanamine

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